molecular formula C27H34N4O6 B2361285 N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1185011-52-2

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Numéro de catalogue: B2361285
Numéro CAS: 1185011-52-2
Poids moléculaire: 510.591
Clé InChI: BYLRCULLANZXMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H34N4O6 and its molecular weight is 510.591. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, particularly focusing on its efficacy in various biological systems.

Chemical Structure

The compound features a quinazoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including a butyl chain and an isopropylamino group, suggests potential interactions with various biological targets.

Antihypertensive Effects

Research indicates that similar compounds within the quinazoline family exhibit significant antihypertensive properties. For instance, a study on 2-benzamido derivatives demonstrated marked hypotensive effects in spontaneous hypertensive rats, suggesting that the structural motifs present in N-butyl-4-benzamide may confer similar benefits .

Cytotoxicity and Anticancer Activity

In vitro studies have highlighted the potential cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives of 6,7-dimethoxy compounds were evaluated for their cytotoxicity using the MTT assay. Some exhibited IC50 values comparable to established chemotherapeutics, indicating potential as anticancer agents . The specific compound's effectiveness remains to be fully elucidated; however, its structural similarity to known active compounds suggests promising activity.

The proposed mechanism of action for quinazoline derivatives often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell proliferation and survival. The interaction with the cereblon E3 ubiquitin ligase has been noted in related studies, which could imply that this compound might modulate protein degradation pathways associated with tumor growth .

Study 1: Antihypertensive Activity

A study investigating a series of benzamide derivatives reported significant reductions in systolic blood pressure in animal models. The compounds were administered at doses of 50 mg/kg and resulted in drops ranging from 79 to 110 mmHg . This suggests that N-butyl-4-benzamide might exhibit similar antihypertensive properties.

Study 2: Cytotoxicity Assessment

In a comparative analysis of cytotoxicity among various quinazoline derivatives, one study found that certain modifications led to enhanced activity against multidrug-resistant cancer cell lines. The derivatives demonstrated IC50 values as low as 0.65 μM against K562/A02 cells, indicating substantial potential for overcoming drug resistance .

Data Tables

Compound Activity IC50 (μM) Reference
N-butyl-4-benzamideAntihypertensiveTBD
Quinazoline derivative ACytotoxicity0.66
Quinazoline derivative BCytotoxicity0.65

Propriétés

IUPAC Name

N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O6/c1-6-7-12-28-25(33)19-10-8-18(9-11-19)15-31-26(34)20-13-22(36-4)23(37-5)14-21(20)30(27(31)35)16-24(32)29-17(2)3/h8-11,13-14,17H,6-7,12,15-16H2,1-5H3,(H,28,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLRCULLANZXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.